molecular formula C10H9ClF3N B13556962 2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine

2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13556962
M. Wt: 235.63 g/mol
InChI Key: OWZJFYALFCMSNX-UHFFFAOYSA-N
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Description

2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N. It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position and a trifluoromethylcyclobutyl group at the 5-position. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethylcyclobutyl zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of the trifluoromethylcyclobutyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-8-3-2-7(6-15-8)9(4-1-5-9)10(12,13)14/h2-3,6H,1,4-5H2

InChI Key

OWZJFYALFCMSNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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